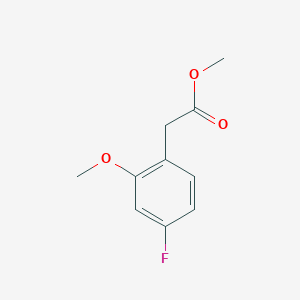

Methyl 2-(4-fluoro-2-methoxyphenyl)acetate

Description

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

methyl 2-(4-fluoro-2-methoxyphenyl)acetate |

InChI |

InChI=1S/C10H11FO3/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 |

InChI Key |

ZTPUBQUAEKODHV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluoro-2-methoxyphenyl)acetate typically involves the esterification of 4-fluoro-2-methoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-fluoro-2-methoxyphenylacetic acid+methanolacid catalystMethyl 2-(4-fluoro-2-methoxyphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluoro-2-methoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

Oxidation: 4-fluoro-2-methoxybenzaldehyde or 4-fluoro-2-methoxybenzoic acid.

Reduction: 2-(4-fluoro-2-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-fluoro-2-methoxyphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluoro-2-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active 4-fluoro-2-methoxyphenylacetic acid, which can then interact with biological targets. The fluoro and methoxy substituents influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares Methyl 2-(4-fluoro-2-methoxyphenyl)acetate (hypothetical formula: C₁₀H₁₀FO₃) with key analogs:

Key Observations :

- Electron Effects : The methoxy group in the target compound donates electrons via resonance, while the fluorine atom withdraws electrons inductively. This dual effect may stabilize intermediates in synthesis or modulate biological activity .

Physicochemical Properties

- Molecular Weight: Estimated at 212.18 g/mol (C₁₀H₁₀FO₃), lower than Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate (287.31 g/mol), suggesting better solubility in organic solvents .

- Melting Point: Unavailable for the target compound, but analogs like Methyl 2-(4-amino-2-fluorophenyl)acetate are solids at room temperature, indicating similar behavior .

Biological Activity

Methyl 2-(4-fluoro-2-methoxyphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound features a methoxy group and a fluorine atom on a phenyl ring, along with an acetate functional group. Its molecular formula is , with a molecular weight of approximately 198.069 g/mol. The synthesis typically involves the reaction of 4-fluoro-2-methoxyphenol with acetic anhydride or acetyl chloride under controlled conditions to yield the ester product.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing a spectrum of potential therapeutic effects:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives containing methoxy and fluoro groups have been reported to exhibit activity against various bacterial strains .

- Anticancer Properties : Research indicates that derivatives of methyl esters can possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of the acetic acid moiety enhances this activity, suggesting that this compound may also exhibit similar effects .

- Anti-inflammatory Effects : Compounds with methoxy groups are often linked to anti-inflammatory activities. Studies have shown that similar structures can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Cytotoxicity in MCF-7 and HCT-116 cells | |

| Anti-inflammatory | Inhibition of inflammatory cytokines |

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various methyl esters on cancer cell lines. This compound was included in the screening, showing IC50 values comparable to known chemotherapeutics. The study highlighted the importance of substituent positioning on the phenyl ring for enhancing biological activity .

- Antimicrobial Screening : In another investigation, the compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as an antimicrobial agent .

- Anti-inflammatory Mechanism : A detailed mechanism study revealed that compounds similar to this compound could inhibit the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.